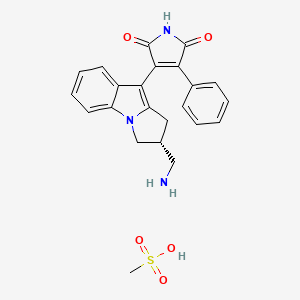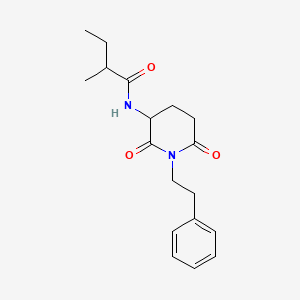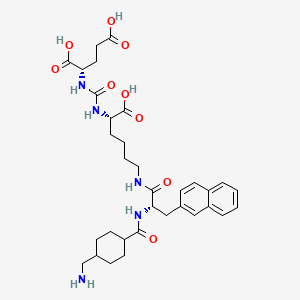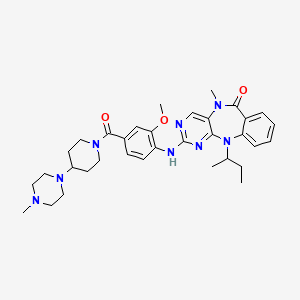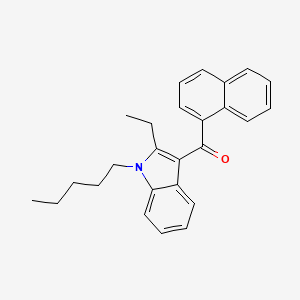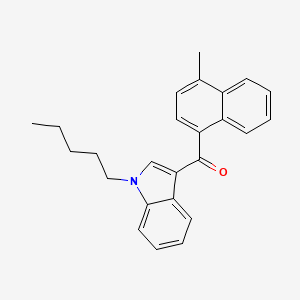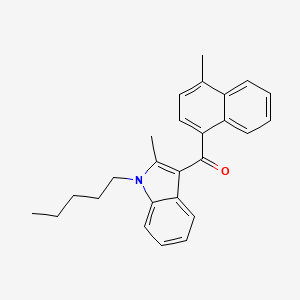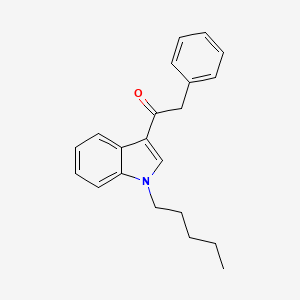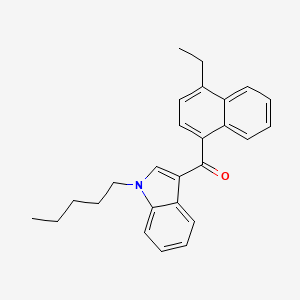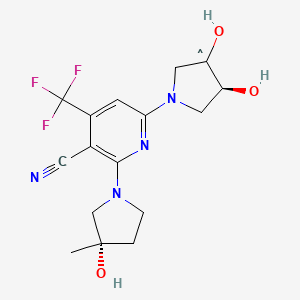
KHK-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KHK-IN-2 is a selective inhibitor of ketohexokinase (KHK) with an IC50 value of 0.45 μM . It is a potent and selective KHK inhibitor .
Molecular Structure Analysis
The molecular formula of KHK-IN-2 is C16H19F3N4O3 . The exact mass is 372.14 and the molecular weight is 372.350 .Physical And Chemical Properties Analysis
KHK-IN-2 has a molecular weight of 372.34 and its form is solid . It is soluble in DMSO at 250 mg/mL (ultrasonic) . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Role in Growth and Development : It was found that neither isoform of ketohexokinase (Khk-A and Khk-C) is required for normal growth and development. This insight is crucial for understanding the physiological roles of these enzymes and the potential effects of inhibiting them with compounds like KHK-IN-2 (Diggle et al., 2010).
Metabolic Syndrome and Obesity : A study demonstrated that a KHK-dependent pathway mediates insulin resistance and inflammatory changes in visceral fat in response to high fructose. This suggests that inhibiting KHK, potentially with KHK-IN-2, might be an effective strategy for addressing metabolic issues related to high fructose intake (Marek et al., 2014).
Cancer Research : The protein kinase activity of a form of fructokinase, KHK-A, has been linked to antioxidant responses in tumor cells, suggesting a novel role of KHK in cancer biology. This finding could have implications for the use of KHK-IN-2 in cancer research or therapy (Xu et al., 2019).
Discovery of KHK Inhibitors for Metabolic Disorders : Research on the discovery of PF-06835919, a potent inhibitor of KHK for treating metabolic disorders driven by overconsumption of fructose, provides a context for the development of similar compounds like KHK-IN-2 (Futatsugi et al., 2020).
Diabetes and Renal Injury : A study involving diabetic mice lacking KHK-A showed severe renal injury compared to wild-type mice, indicating that KHK-A plays a protective role against diabetic kidney disease. This finding suggests potential therapeutic applications for KHK-IN-2 in diabetes-related renal complications (Doke et al., 2018).
Safety And Hazards
Future Directions
There is ongoing research into the effects of KHK-IN-2 on metabolic diseases such as obesity and type 2 diabetes . The inhibition of KHK by KHK-IN-2 could potentially reduce the synthesis of fatty acids, thereby improving insulin sensitivity and glycemic control in individuals with these conditions .
properties
InChI |
InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHKGRGRRDKJ-NHYWBVRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

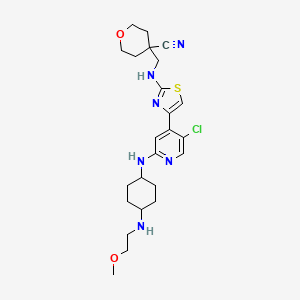
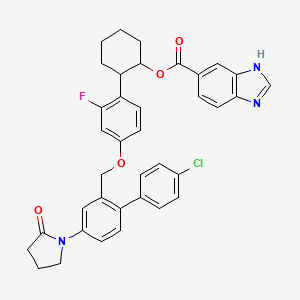
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
